Emlenoflast

Description

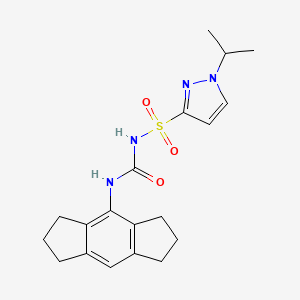

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-(1-propan-2-ylpyrazol-3-yl)sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-12(2)23-10-9-17(21-23)27(25,26)22-19(24)20-18-15-7-3-5-13(15)11-14-6-4-8-16(14)18/h9-12H,3-8H2,1-2H3,(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOUOUSKXWSTAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1995067-59-8 | |

| Record name | Inzomelid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1995067598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMLENOFLAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC4RYG0M76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Emlenoflast: An In-Depth Technical Guide on its Mechanism of Action in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emlenoflast (also known as MCC7840 and Inzomelid) is a potent, brain-penetrant small molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. In the context of neuroinflammation, which plays a pivotal role in the pathogenesis of various neurodegenerative diseases, this compound offers a targeted therapeutic approach. By directly inhibiting the NLRP3 inflammasome, this compound effectively curtails the production of potent pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), thereby mitigating the downstream inflammatory cascade that contributes to neuronal damage and disease progression. Preclinical studies have demonstrated its efficacy in animal models of neurodegenerative conditions like Parkinson's disease, showcasing its potential as a disease-modifying therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: NLRP3 Inflammasome Inhibition

Neuroinflammation is a key driver in the pathology of several neurodegenerative diseases.[1] A central player in this process is the NLRP3 inflammasome, a multi-protein complex within immune cells of the central nervous system (CNS), such as microglia.[2] The activation of the NLRP3 inflammasome is a critical step in the inflammatory response, leading to the maturation and release of highly pro-inflammatory cytokines.[3]

This compound exerts its anti-neuroinflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome.[4] This inhibition prevents the downstream cascade of inflammatory events that contribute to neuronal damage.

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the upregulation of NLRP3 and pro-IL-1β gene expression through the activation of the NF-κB signaling pathway.

-

Activation (Signal 2): A variety of stimuli, including extracellular ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 protein, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[2]

Once assembled, pro-caspase-1 undergoes auto-cleavage to become active caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, propagating the inflammatory response.[3]

This compound's Point of Intervention

This compound is a direct inhibitor of the NLRP3 protein itself.[4] While the precise binding site of this compound on the NLRP3 protein has not been definitively reported in publicly available literature, it is understood to target the central NACHT domain.[3][5] The NACHT domain possesses essential ATPase activity, which is critical for the oligomerization of NLRP3 and the subsequent assembly of the inflammasome complex.[6][7] By binding to this domain, this compound is believed to lock NLRP3 in an inactive conformation, preventing its self-association and the recruitment of ASC and pro-caspase-1. This action effectively halts the formation of a functional inflammasome complex.

Quantitative Data on this compound's Activity

The potency of this compound has been demonstrated in preclinical studies. In cultured mouse neonatal microglia, this compound inhibited ATP-induced IL-1β release with a half-maximal inhibitory concentration (IC50) of 60 nM.[8] This highlights its significant potency in a key cell type involved in neuroinflammation.

| Parameter | Value | Cell Type | Assay Condition | Reference |

| IC50 for IL-1β Release | 60 nM | Cultured Mouse Neonatal Microglia | ATP-induced | [8] |

Further preclinical investigations in mouse models of Parkinson's disease have provided in vivo evidence of this compound's efficacy. Chronic oral administration of this compound protected against neuroinflammation, motor deficits, and dopamine loss.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols from studies that have specifically utilized this compound are not always publicly available. However, based on established methodologies for studying NLRP3 inflammasome inhibitors and neuroinflammation, the following representative protocols are provided.

In Vitro Assessment of NLRP3 Inflammasome Inhibition

Objective: To determine the in vitro potency of this compound in inhibiting NLRP3 inflammasome activation in microglia.

Cell Line: Primary mouse microglia or human THP-1 monocytic cells (differentiated into macrophage-like cells with PMA).[8][9]

Methodology:

-

Cell Culture: Culture primary microglia or differentiated THP-1 cells in appropriate media and conditions.

-

Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β and NLRP3.[8][9]

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound for a specified period (e.g., 30-60 minutes).

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM for 1 hour) or nigericin (e.g., 10 µM for 1 hour), to induce inflammasome assembly and activation.[8]

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[10]

-

Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the compound.

Preclinical In Vivo Model of Neuroinflammation

Objective: To evaluate the efficacy of this compound in a mouse model of neuroinflammation.

Animal Model: C57BL/6J mice are commonly used for LPS-induced neuroinflammation models.[11]

Methodology:

-

Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

-

Drug Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Induction of Neuroinflammation: Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).[11]

-

Tissue Collection: At a specified time point after LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue and blood.

-

Biomarker Analysis:

-

Cytokine Levels: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) using ELISA or multiplex assays.

-

Microglial Activation: Perform immunohistochemistry on brain sections using markers for activated microglia (e.g., Iba1).

-

Gene Expression: Analyze the mRNA expression of inflammatory genes in brain tissue using quantitative real-time PCR (qRT-PCR).

-

-

Behavioral Tests: Conduct behavioral tests to assess motor and cognitive function, depending on the specific neurodegenerative disease model.

Visualization of Key Relationships

This compound's Therapeutic Logic

The therapeutic rationale for using this compound in neurodegenerative diseases is based on its ability to interrupt the cycle of neuroinflammation and neuronal damage.

Conclusion

This compound is a promising therapeutic agent for neurodegenerative diseases, acting through the direct and potent inhibition of the NLRP3 inflammasome. Its ability to penetrate the blood-brain barrier and suppress the production of key pro-inflammatory cytokines in the CNS provides a strong rationale for its continued development. Further research, including detailed characterization of its binding site and additional clinical trials, will be crucial in fully elucidating its therapeutic potential and establishing its role in the management of neuroinflammatory conditions.

References

- 1. Physiologically Based Pharmacokinetic Modelling of Drug Penetration Across the Blood–Brain Barrier—Towards a Mechanistic IVIVE-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the inflammasome in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) [frontiersin.org]

- 5. chemmethod.com [chemmethod.com]

- 6. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATP-binding and hydrolysis of human NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bit.bio [bit.bio]

- 10. Human IL-1 beta/IL-1F2 ELISA Kit - Quantikine DLB50: R&D Systems [rndsystems.com]

- 11. protocols.io [protocols.io]

Emlenoflast: A Technical Guide to its Therapeutic Potential as a Selective NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emlenoflast (also known as Inzomelid, MCC-7840, and IZD-174) is a potent, selective, and orally bioavailable small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] As a central driver of inflammation in a wide range of sterile inflammatory diseases, the NLRP3 inflammasome represents a key therapeutic target. This compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative and autoinflammatory diseases by effectively suppressing the production of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound, offering a valuable resource for researchers and drug development professionals.

Introduction

The innate immune system utilizes pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating an inflammatory response.[5] The NLRP3 inflammasome is a cytosolic multi-protein complex that plays a critical role in this process.[6] Upon activation by a diverse range of stimuli, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1, leading to the autocatalytic activation of caspase-1.[7] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are potent mediators of inflammation.[8] Dysregulated NLRP3 inflammasome activity is implicated in the pathogenesis of numerous inflammatory disorders, including neurodegenerative diseases like Parkinson's and Alzheimer's, cryopyrin-associated periodic syndromes (CAPS), and cardiovascular diseases.[4][9]

This compound, a sulfonylurea-containing compound, has emerged as a promising therapeutic candidate due to its high potency and selectivity for the NLRP3 inflammasome.[8] Its ability to cross the blood-brain barrier further enhances its potential for treating neuroinflammatory conditions.[1]

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the NLRP3 inflammasome. It is a potent and selective inhibitor, with a reported IC50 of less than 100 nM for NLRP3.[8] The precise binding mechanism has not been fully elucidated, but it is known to prevent the activation of the NLRP3 inflammasome complex.[1] This inhibition blocks the subsequent activation of caspase-1 and the release of mature IL-1β and IL-18, thereby dampening the inflammatory cascade.

Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2).

-

Priming (Signal 1): This step is initiated by the recognition of PAMPs or DAMPs by PRRs such as Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and pro-IL-1β.[8][10]

-

Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. NLRP3, the adaptor protein ASC, and pro-caspase-1 come together, leading to the auto-activation of caspase-1.[5][11]

This compound acts at the activation step, preventing the assembly and function of the inflammasome complex.

Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency

| Parameter | Value | Cell/System | Reference |

| IC50 (NLRP3 Inhibition) | <100 nM | Not specified | [8] |

| IC50 (IL-1β Release) | 15 nM | Human whole blood | [12] |

Table 2: Preclinical Pharmacokinetics in Mice

| Parameter | Value | Route of Administration | Reference |

| Half-life (t1/2) | 3.39 h | Intravenous (4 mg/kg) | [8] |

| AUC0-last | 107097 ng·h/mL | Intravenous (4 mg/kg) | [8] |

| Clearance (CL) | 0.621 mL/min/kg | Intravenous (4 mg/kg) | [8] |

| Oral Bioavailability (F) | 67.2% | Oral (20 mg/kg) | [8] |

| Cmax | 60467 ng/mL | Oral (20 mg/kg) | [8] |

| Half-life (t1/2) | 5.02 h | Oral (20 mg/kg) | [8] |

Table 3: Clinical Trial Information

| Trial Identifier | Phase | Condition | Status | Key Findings | Reference |

| NCT04015076 | Phase 1 | Cryopyrin-Associated Periodic Syndromes (CAPS) | Completed | Safe and well-tolerated. A patient with a CAPS-related flare showed rapid clinical improvement within hours and remission within days. | [10][13] |

| NCT04338997 | Phase 1 | Parkinson's Disease | Withdrawn | Strategic decision by the developer. | [14] |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Parkinson's Disease Models

4.1.1. 6-Hydroxydopamine (6-OHDA) Induced Model of Parkinson's Disease

This model involves the unilateral injection of the neurotoxin 6-OHDA into the striatum or substantia nigra of rodents, leading to the progressive loss of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease.[5][15]

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

6-OHDA Preparation: 6-OHDA hydrochloride is dissolved in 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.

-

Surgical Procedure:

-

Animals are anesthetized with isoflurane.

-

The animal is placed in a stereotaxic frame.

-

A burr hole is drilled in the skull over the target injection site (e.g., striatum).

-

A Hamilton syringe is used to slowly infuse a specific dose of 6-OHDA (e.g., a total of 6 µg distributed over three sites in the rat striatum) into the target brain region.[11]

-

-

This compound (MCC-7840) Administration: this compound is typically administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 20 mg/kg) daily, starting before or after the 6-OHDA lesioning.

-

Behavioral Assessment: Rotational behavior is assessed following an injection of apomorphine or amphetamine. The number of contralateral turns is counted over a set period.

-

Post-mortem Analysis:

-

Animals are euthanized, and brains are collected.

-

Immunohistochemical staining for tyrosine hydroxylase (TH) is performed on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

-

Caption: Experimental workflow for the 6-OHDA model of Parkinson's disease.

4.1.2. Alpha-Synuclein Pre-formed Fibril (PFF) Model of Parkinson's Disease

This model involves the injection of pre-formed fibrils of alpha-synuclein into the brain, which seeds the aggregation of endogenous alpha-synuclein, leading to Lewy body-like pathology and neurodegeneration.[16][17]

-

Animals: C57BL/6 mice are commonly used.

-

Alpha-Synuclein PFF Preparation:

-

Recombinant monomeric alpha-synuclein is incubated with agitation to form fibrils.

-

The formation of fibrils is confirmed by techniques such as transmission electron microscopy.

-

Fibrils are sonicated to create smaller fragments for injection.[18]

-

-

Surgical Procedure: Similar to the 6-OHDA model, animals undergo stereotaxic surgery for the unilateral injection of alpha-synuclein PFFs into the striatum.

-

This compound (MCC-7840) Administration: Daily oral or intraperitoneal administration of this compound or vehicle.

-

Behavioral Assessment: Motor function can be assessed using tests such as the cylinder test or rotarod test.

-

Post-mortem Analysis:

-

Brains are collected at various time points post-injection.

-

Immunohistochemistry is performed to detect phosphorylated alpha-synuclein (pS129), a marker of pathological aggregation, and TH for dopaminergic neuron loss.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis

EAE is an animal model of multiple sclerosis induced by immunization with myelin-derived antigens, leading to an autoimmune inflammatory response in the central nervous system.[6][19]

-

Animals: Female C57BL/6 mice are commonly used.

-

Induction of EAE:

-

Mice are immunized subcutaneously with an emulsion of myelin oligodendrocyte glycoprotein 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA).

-

Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to enhance the immune response and blood-brain barrier permeability.[19]

-

-

This compound (MCC-7840) Administration: this compound or vehicle is administered daily, typically starting at the time of immunization or at the onset of clinical signs.

-

Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund.

-

Histological Analysis:

-

At the end of the experiment, spinal cords are collected.

-

Sections are stained with Luxol Fast Blue to assess demyelination and Hematoxylin and Eosin to evaluate inflammatory cell infiltration.

-

Caption: Experimental workflow for the EAE model of multiple sclerosis.

Therapeutic Potential and Future Directions

This compound's ability to potently and selectively inhibit the NLRP3 inflammasome, coupled with its favorable pharmacokinetic profile, positions it as a strong candidate for the treatment of a wide array of inflammatory diseases.

-

Neurodegenerative Diseases: The role of neuroinflammation in the progression of Parkinson's and Alzheimer's diseases is well-established.[4] By crossing the blood-brain barrier and suppressing microglial activation and subsequent cytokine release, this compound holds promise as a disease-modifying therapy.

-

Autoinflammatory Disorders: In genetic disorders like CAPS, where NLRP3 is constitutively active, this compound offers a targeted therapeutic approach.[9] The rapid clinical improvement observed in a CAPS patient during a Phase 1 trial underscores this potential.[13]

-

Cardiovascular and Metabolic Diseases: The NLRP3 inflammasome is implicated in the inflammatory processes underlying atherosclerosis and type 2 diabetes.[6] Further investigation into the utility of this compound in these conditions is warranted.

While the initial clinical development of this compound for Parkinson's disease was halted for strategic reasons, its development for other indications, particularly rare autoinflammatory diseases, continues.[14] The robust preclinical data and positive early clinical signals suggest that this compound and other NLRP3 inhibitors could represent a significant advancement in the treatment of inflammation-driven diseases. Future research should focus on larger, well-controlled clinical trials to establish the efficacy and safety of this compound in various patient populations and to identify biomarkers that can predict treatment response.

References

- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Inzomelid completes Phase I studies | Forbion [forbion.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. researchgate.net [researchgate.net]

- 6. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cryopyrin-Associated Periodic Syndrome: An Update on Diagnosis and Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 14. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 15. patientworthy.com [patientworthy.com]

- 16. Inzomelid, a selective, orall small molecule inhibitor of the NLRP3 inflammasome, has been tested in a phase I trial of CAPS (Cryopyrin-Associated Pe | RheumNow [rheumnow.com]

- 17. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. longitudecapital.com [longitudecapital.com]

- 19. The Clinical Course of Experimental Autoimmune Encephalomyelitis and Inflammation Is Controlled by the Expression of Cd40 within the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Emlenoflast (IZD174): A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emlenoflast (formerly IZD174, also known as Inzomelid and MCC7840) is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. Developed by Inflazome and later acquired by Roche, this compound has shown promise in preclinical models of inflammatory diseases and has completed Phase 1 clinical trials, demonstrating a favorable safety and tolerability profile. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available preclinical and clinical data for this compound, intended for researchers and professionals in the field of drug development.

Introduction

The NLRP3 inflammasome is a key component of the innate immune system, responsible for sensing a wide range of pathogen- and danger-associated molecular patterns (PAMPs and DAMPs). Upon activation, the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, as well as neurodegenerative conditions, making it an attractive therapeutic target.

This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of the NLRP3 inflammasome with desirable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.

Discovery and Development

This compound was discovered and developed by Inflazome, a company founded by leading researchers in the field of inflammatory diseases.[1] The development program focused on a diarylsulfonylurea scaffold, with this compound being an analog of the well-characterized NLRP3 inhibitor, MCC950. After demonstrating promising preclinical activity, Inflazome advanced this compound into clinical development. In 2020, Roche acquired Inflazome, gaining the rights to its portfolio of NLRP3 inhibitors, including this compound.[1]

A Phase 1 clinical trial (NCT04015076) was completed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and in patients with Cryopyrin-Associated Periodic Syndromes (CAPS), a group of rare autoinflammatory diseases driven by NLRP3 mutations.[2] While full results have not been publicly released, a press release from Inflazome indicated that the trial met its objectives, showing the drug to be safe and well-tolerated.[3] A planned Phase 1b trial in Parkinson's disease was withdrawn following the acquisition by Roche.[4]

Synthesis

While the specific, proprietary synthesis of this compound has not been disclosed, a general synthetic route for diarylsulfonylurea-based NLRP3 inhibitors can be outlined based on published literature for analogous compounds. The core structure is typically assembled through the reaction of a substituted aniline with a sulfonyl isocyanate or by a multi-step process involving the formation of a sulfonylurea linkage.

General Synthetic Scheme for Diarylsuflonylurea NLRP3 Inhibitors:

This scheme represents a plausible, though not definitive, route to this compound and related molecules. The specific choice of starting materials, catalysts, and reaction conditions would be optimized to achieve high yield and purity of the final product.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome. This inhibition prevents the downstream activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18.

Preclinical Data

In Vitro Potency

This compound has been shown to be a potent inhibitor of the NLRP3 inflammasome in cellular assays.

| Parameter | Value | Assay System |

| IC50 | <100 nM | Inhibition of NLRP3 inflammasome activation |

| Table 1: In Vitro Potency of this compound. |

In Vivo Pharmacokinetics (Mouse Model)

Pharmacokinetic studies in mice have demonstrated that this compound possesses favorable drug-like properties, including good oral bioavailability and a reasonable half-life.

| Parameter | Value (4 mg/kg; i.v.) | Value (20 mg/kg; p.o.) |

| Half-life (t1/2) | 3.39 h | 5.02 h |

| AUC0-last | 107097 ng•h/mL | - |

| Clearance (CL) | 0.621 mL/min/kg | - |

| Cmax | - | 60467 ng/mL |

| Oral Bioavailability (F) | - | 67.2% |

| Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice. |

Clinical Data

This compound has completed a Phase 1 clinical trial (NCT04015076) in healthy volunteers and patients with CAPS.[2] The study was a randomized, double-blind, placebo-controlled, single and multiple ascending dose trial. While detailed quantitative data from this trial have not been made public, a press release from Inflazome reported that the study met its primary objectives of safety and tolerability.[3] The press release also mentioned that a patient with CAPS who was treated with this compound showed a rapid clinical improvement within hours of dosing and was in remission within days.[3]

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of this compound are proprietary. However, based on standard methodologies in the field, the following provides a general overview of the types of experiments likely conducted.

General Protocol for In Vitro NLRP3 Inflammasome Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the release of IL-1β from immune cells following NLRP3 inflammasome activation.

Conclusion

This compound (IZD174) is a promising, orally bioavailable, and CNS-penetrant NLRP3 inflammasome inhibitor with a demonstrated favorable preclinical and early clinical profile. Its potent inhibition of the NLRP3 pathway suggests therapeutic potential for a wide range of inflammatory and neurodegenerative diseases. While the full clinical trial data and specific details of its synthesis remain proprietary, the available information positions this compound as a significant development in the quest for effective NLRP3-targeted therapies. Further clinical investigation will be crucial to fully elucidate its therapeutic efficacy and safety in various patient populations.

References

- 1. Synthesis and evaluation of NLRP3-inhibitory sulfonylurea [11C]MCC950 in healthy animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Emlenoflast (Inzomelid): A Technical Guide

Introduction

Emlenoflast, also known as Inzomelid, IZD174, and MCC7840, is a potent, selective, and orally bioavailable small-molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2][3] Developed as a brain-penetrant therapeutic, it is under investigation for its potential in treating a range of inflammatory diseases, particularly those with neurological involvement.[3][4][5] Activation of the NLRP3 inflammasome is a key driver of inflammation in numerous chronic diseases, making it a significant therapeutic target.[6][7] This document provides a detailed overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and available clinical data, tailored for researchers and drug development professionals.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the assembly and activation of the NLRP3 inflammasome.[1][8] The NLRP3 inflammasome is a multi-protein complex within the innate immune system that responds to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[9][10]

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[11] This proximity induces the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[9][11] Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18.[5][10] this compound, as a sulfonylurea-containing compound, is believed to directly bind to the NACHT domain of NLRP3, preventing the conformational changes necessary for its activation and the subsequent downstream inflammatory cascade.[1][11]

Pharmacological Data

This compound is a highly potent inhibitor of the NLRP3 inflammasome. In vitro studies have demonstrated its ability to block the release of IL-1β at nanomolar concentrations.

| Parameter | Value | Assay System | Reference |

| IC₅₀ | <100 nM | Inhibition of NLRP3 inflammasome activation | [1][2] |

Studies have shown that this compound effectively abolishes NLRP3 activation mediated by fibrillar synuclein, a key pathological protein in Parkinson's disease, at nanomolar doses. This highlights its potential for treating neurodegenerative conditions where neuroinflammation is a contributing factor.

This compound is characterized as an orally bioavailable and central nervous system (CNS) penetrant molecule.[3][4][5] Preclinical pharmacokinetic data has been established in mouse models.

| Parameter | Value | Dose & Route | Species | Reference |

| Cₘₐₓ | 60467 ng/mL | 20 mg/kg; p.o. | Mouse | [1] |

| t₁/₂ (Half-life) | 5.02 h | 20 mg/kg; p.o. | Mouse | [1] |

| t₁/₂ (Half-life) | 3.39 h | 4 mg/kg; i.v. | Mouse | [1] |

| AUC₀-last | 107097 ng•h/mL | 4 mg/kg; i.v. | Mouse | [1] |

| Clearance (CL) | 0.621 mL/min/kg | 4 mg/kg; i.v. | Mouse | [1] |

| Oral Bioavailability (F) | 67.2% | 20 mg/kg; p.o. | Mouse | [1] |

Clinical Development

This compound (Inzomelid) has completed Phase I clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics (NCT04015076).[3][12]

-

Safety and Tolerability: The Phase I study in healthy volunteers demonstrated that this compound has an encouraging safety and tolerability profile.[5][12]

-

Pharmacokinetics: In the double-blind, randomized trial, drug exposures increased linearly with the administered dose.[12]

-

Target Engagement: The exposures correlated with markers of target engagement, confirming the drug's activity in humans.[12]

-

Preliminary Efficacy: In a Phase Ib component of the study involving a patient with Cryopyrin-Associated Periodic Syndromes (CAPS), a rare autoinflammatory disease driven by NLRP3 mutations, treatment with Inzomelid led to rapid clinical improvement within hours and remission within days.[5][12] This provided an early proof-of-concept for its therapeutic potential.

-

Orphan Drug Designation: this compound has received orphan drug designation for the treatment of CAPS.[13]

Following the acquisition of its developer, Inflazome, by Roche, further clinical development, including planned Phase II trials, is anticipated.[3][6]

Key Experimental Protocols

Detailed protocols from the specific clinical or preclinical studies are not publicly available. However, a standard experimental workflow for evaluating a novel NLRP3 inhibitor like this compound in vitro is described below.

1. Objective: To determine the potency (IC₅₀) of this compound in inhibiting NLRP3-dependent IL-1β secretion from macrophages.

2. Cell Model: Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

3. Materials:

- Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

- Lipopolysaccharide (LPS) from E. coli.

- Adenosine triphosphate (ATP).

- This compound (Inzomelid) stock solution in DMSO.

- Human or Murine IL-1β ELISA kit.

- Cell viability assay kit (e.g., MTT or LDH).

4. Methodology:

-

Cell Seeding: Plate macrophages in a 96-well plate at a density of ~1x10⁵ cells/well and allow them to adhere overnight.

-

Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing serial dilutions of this compound (e.g., from 1 nM to 10 µM) or vehicle (DMSO) control. Incubate for 30-60 minutes.

-

Activation (Signal 2): Add an NLRP3 activator, such as ATP (e.g., 5 mM), to each well to trigger inflammasome assembly and activation. Incubate for 1-2 hours.

-

Sample Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

-

Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Toxicity Assessment: Assess the viability of the remaining cells using an MTT or LDH assay to ensure that the observed reduction in IL-1β is due to specific inhibition and not cellular toxicity.

-

Data Analysis: Plot the IL-1β concentration against the log concentration of this compound. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

This compound (Inzomelid) is a promising, brain-penetrant NLRP3 inflammasome inhibitor with a well-defined mechanism of action and favorable preclinical pharmacokinetics. Early-stage clinical trials have established its safety and provided preliminary evidence of efficacy in an NLRP3-driven disease. Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for neuroinflammatory and neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease, where NLRP3 activation is implicated in disease progression. Further clinical investigation in these and other inflammatory conditions will be crucial to fully define its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (MCC7840, Inzomelid, IZD174) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Inflazome Progresses Two Drugs Into Clinical Trials — Fountain Healthcare Partners [fh-partners.com]

- 5. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]

- 7. Role of NLRP3 Inflammasome and Its Inhibitors as Emerging Therapeutic Drug Candidate for Alzheimer’s Disease: a Review of Mechanism of Activation, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Profile of NT-0527, a brain penetrant NLRP3 Inflammasome inhibitor suitable as an in vivo tool compound for neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 11. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. | BioWorld [bioworld.com]

- 13. Inflazome secures orphan drug status for Inzomelid – The Irish Times [irishtimes.com]

An In-depth Technical Guide to the Structural Activity Relationship of Emlenoflast

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the structural activity relationship (SAR) of Emlenoflast, a potent and selective inhibitor of the NLRP3 inflammasome. It covers its mechanism of action, the broader SAR of the sulfonylurea class of NLRP3 inhibitors, and detailed experimental protocols for characterization.

Introduction: this compound and the NLRP3 Inflammasome

This compound, also known as Inzomelid or MCC7840, is an orally bioavailable, brain-penetrant small molecule inhibitor of the NOD-like Receptor Family Pyrin Domain Containing 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a critical component of the innate immune system, acting as a sensor for a wide array of pathogenic and endogenous danger signals.[2][3] Its hyperactivation is implicated in a multitude of inflammatory diseases, including neurodegenerative conditions like Parkinson's and Alzheimer's disease, cryopyrin-associated periodic syndromes (CAPS), and metabolic disorders.[4][5]

This compound belongs to the diaryl sulfonylurea class of compounds, which includes the well-characterized research tool MCC950.[6][7] By directly targeting the NLRP3 protein, this compound prevents the formation of the active inflammasome complex, thereby blocking the maturation and release of potent pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][8] This targeted approach offers a promising therapeutic strategy to quell inflammation at its source.

Mechanism of Action and Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated two-step process. This compound exerts its inhibitory effect during the second activation step.

-

Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), binding to pattern recognition receptors like Toll-like receptor 4 (TLR4). This engagement activates the NF-κB signaling pathway, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β.[8][9]

-

Signal 2 (Activation): A diverse range of secondary stimuli, including ATP, pore-forming toxins (e.g., nigericin), crystalline substances, and mitochondrial dysfunction, can trigger this step.[5] These triggers lead to a common downstream cellular event, such as potassium (K+) efflux.[8][10] This change facilitates a conformational shift in the NLRP3 protein, enabling its oligomerization. The oligomerized NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1, forming the complete inflammasome complex.[11]

-

Inhibition by this compound: this compound and related sulfonylureas directly bind to the NACHT domain of the NLRP3 protein.[2][12] This binding is thought to lock NLRP3 in an inactive conformation, preventing ATP hydrolysis and subsequent oligomerization, thus aborting the assembly of the inflammasome.[2][7]

-

Downstream Effects: Without the inflammasome platform, pro-caspase-1 cannot undergo auto-cleavage to its active form. Consequently, the processing of pro-IL-1β and pro-IL-18 is halted, and the cleavage of Gasdermin D, which leads to an inflammatory form of cell death called pyroptosis, is prevented.[3]

Structural Activity Relationship (SAR)

While specific SAR data for a wide range of this compound analogs are proprietary and not extensively published, a clear relationship can be established by analyzing the broader class of diaryl sulfonylurea NLRP3 inhibitors, including the prototypical molecule MCC950 and the clinical candidate Selnoflast.

The general scaffold consists of three key components:

-

Aromatic/Alicyclic Group (R1): A bulky, hydrophobic group.

-

Sulfonylurea Linker: The central -SO₂-NH-CO-NH- core.

-

Heterocyclic Group (R2): A second aromatic or heterocyclic system.

Based on available literature, the hexahydro-s-indacene moiety (R1) is a highly conserved feature among the most potent compounds in this class and is considered essential for high-affinity binding and inhibitory activity.[7][13] Variations primarily occur at the R2 position, which significantly influences the compound's potency, selectivity, and pharmacokinetic properties, such as brain penetrance.

| Moiety | This compound | MCC950 | Selnoflast | SAR Implication |

| R1 Group | 1,2,3,5,6,7-hexahydro-s-indacene | 1,2,3,5,6,7-hexahydro-s-indacene | 1,2,3,5,6,7-hexahydro-s-indacene | This bulky, hydrophobic group is critical for potent NLRP3 inhibition and appears to anchor the molecule in its binding site.[7][13] |

| Linker | Sulfonylurea | Sulfonylurea | Sulfonylurea | The central scaffold responsible for the overall structure and interaction with the NACHT domain. |

| R2 Group | 1-isopropyl-1H-pyrazole | 2,4,5-trimethyl-3-furyl | 1-ethyl-4-piperidyl | This variable region modulates potency and pharmacokinetic properties. The pyrazole in this compound likely contributes to its brain penetrance. |

Further studies on different sulfonamide-based scaffolds have reinforced that the sulfonamide group and an adjacent aromatic moiety are important for maintaining selectivity for the NLRP3 inflammasome over other types.[14]

Quantitative Activity Data

Publicly available quantitative data is limited. However, the high potency of this chemical class is well-established.

| Compound | Target Organism/Cell Line | Assay Type | Potency (IC₅₀) | Reference(s) |

| This compound | Not specified | NLRP3 Inhibition | <100 nM | [6][15] |

| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release (LPS+Nig) | 7.5 nM | [16] |

| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | IL-1β Release (LPS+Nig) | 8.1 nM | [16] |

Experimental Protocols and Workflows

The characterization of NLRP3 inhibitors like this compound follows a standardized workflow, progressing from initial cell-based functional screens to direct biophysical binding assays.

Protocol: Cell-Based Functional Assay for IL-1β Inhibition

This assay is the cornerstone for determining the functional potency (IC₅₀) of NLRP3 inhibitors. It utilizes immune cells, such as immortalized bone marrow-derived macrophages (iBMDMs) or human THP-1 monocytes differentiated into macrophage-like cells.[17]

Objective: To quantify the dose-dependent inhibition of NLRP3-mediated IL-1β release by this compound.

Methodology:

-

Cell Seeding: Plate iBMDMs or differentiated THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[17]

-

Priming (Signal 1): Replace the medium with fresh medium containing 1 µg/mL of Lipopolysaccharide (LPS). Incubate for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[9][17]

-

Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing serial dilutions of this compound (e.g., from 1 µM down to 1 pM) or vehicle control (DMSO). Incubate for 1 hour.

-

Activation (Signal 2): Add an NLRP3 activator, such as 10 µM Nigericin or 5 mM ATP, to each well. Incubate for 1-2 hours.[17]

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the cell culture supernatant.

-

Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[18]

-

Data Analysis: Plot the IL-1β concentration against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: Biophysical Binding Assay (Surface Plasmon Resonance)

This method is used to confirm direct binding of the inhibitor to the target protein and to determine the binding affinity (Kᴅ) and kinetics (kₐ, kₐ).

Objective: To measure the direct binding interaction between this compound and recombinant human NLRP3 protein.

Methodology:

-

Chip Preparation: Use a streptavidin-coated sensor chip. Immobilize biotinylated recombinant human NLRP3-NACHT domain onto the chip surface.[19]

-

Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ containing a small percentage of DMSO).

-

Binding Measurement:

-

Inject the this compound solutions sequentially over the chip surface, from the lowest concentration to the highest. Each injection cycle consists of an association phase (analyte flows over the ligand) and a dissociation phase (buffer flows over the ligand).

-

A reference flow cell (without immobilized protein or with a control protein) should be used for background subtraction.

-

The binding is measured in real-time as a change in Response Units (RU).

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ) and the dissociation rate constant (kₐ).

-

The equilibrium dissociation constant (Kᴅ) is calculated as the ratio kₐ / kₐ. A lower Kᴅ value indicates a higher binding affinity.

-

Conclusion

This compound is a high-potency, brain-penetrant inhibitor of the NLRP3 inflammasome, representing a significant advancement in the diaryl sulfonylurea class of anti-inflammatory compounds. Its structural activity relationship, inferred from its analogs MCC950 and Selnoflast, underscores the critical role of the hexahydro-s-indacene moiety for potent inhibition and the variability of the opposing heterocyclic group for modulating pharmacokinetic properties. The mechanism of action is well-defined, involving direct binding to the NLRP3 NACHT domain to prevent inflammasome assembly. The characterization of this compound and future analogs relies on a robust set of experimental protocols, from cell-based functional assays measuring cytokine release to biophysical assays confirming direct target engagement. This comprehensive understanding provides a solid foundation for the continued development of NLRP3 inhibitors as a novel class of therapeutics for a wide range of inflammatory diseases.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. invivogen.com [invivogen.com]

- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Selnoflast - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound (MCC7840, Inzomelid, IZD174) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 18. 2.3. NLRP3 Inflammasome Inhibition [bio-protocol.org]

- 19. pubs.acs.org [pubs.acs.org]

Emlenoflast (Inzomelid): A Technical Whitepaper on In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Emlenoflast, also known as Inzomelid (IZD-174) and MCC-7840, is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. Developed by Inflazome, a company spun out of the University of Queensland and Trinity College Dublin and later acquired by Roche, this compound has been investigated for its therapeutic potential in inflammatory diseases. As a direct inhibitor of the NLRP3 inflammasome, it blocks the release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

This technical guide provides a comprehensive overview of the publicly available in vitro and in vivo data for this compound. While detailed proprietary data from its clinical development remains largely unpublished, this document synthesizes information from patent literature, scientific publications, and clinical trial registries to offer a detailed understanding of its preclinical profile.

Core Compound Profile

| Property | Details |

| Compound Name | This compound |

| Synonyms | Inzomelid, IZD-174, MCC-7840 |

| Chemical Class | Sulfonylurea |

| Mechanism of Action | Direct inhibitor of the NLRP3 inflammasome |

| Therapeutic Target | NLRP3 |

| Key Biological Effect | Inhibition of IL-1β and IL-18 release |

| Route of Administration | Oral |

| Key Feature | CNS penetrant |

In Vitro Studies: Potency and Cellular Activity

This compound has demonstrated potent inhibition of the NLRP3 inflammasome in various cell-based assays. The following table summarizes the key quantitative data on its in vitro activity.

| Cell Type | Stimulation | Measured Endpoint | IC50 | Reference |

| Human Monocyte-Derived Macrophages (HMDM) | LPS/ATP | IL-1β release | 13 nM | |

| Murine Microglia | LPS/ATP | IL-1β release | 4.7 nM |

These findings highlight this compound's potent, nanomolar activity in inhibiting a key downstream effector of NLRP3 activation in both human and murine immune cells, including the primary immune cells of the central nervous system (microglia).

Experimental Protocol: General In Vitro NLRP3 Inhibition Assay

While specific protocols for the above-cited data are not publicly detailed, a general methodology for assessing NLRP3 inhibition in vitro is as follows:

-

Cell Culture and Priming:

-

Immune cells, such as human monocyte-derived macrophages (HMDMs), human peripheral blood mononuclear cells (PBMCs), or the human monocytic cell line THP-1, are cultured under standard conditions.

-

For priming (Signal 1, upregulation of NLRP3 and pro-IL-1β), cells are treated with lipopolysaccharide (LPS) for a defined period (typically 2-4 hours).

-

-

Compound Incubation:

-

Following priming, cells are incubated with varying concentrations of this compound for a specified duration (e.g., 30-60 minutes).

-

-

NLRP3 Activation:

-

The NLRP3 inflammasome is then activated (Signal 2) using a stimulus such as adenosine triphosphate (ATP) or nigericin for a short period (e.g., 30-60 minutes).

-

-

Endpoint Measurement:

-

Cell culture supernatants are collected.

-

The concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are calculated from the dose-response curve of IL-1β inhibition.

-

Visualization of Experimental Workflow

In Vivo Studies: Pharmacokinetics and Efficacy

Publicly available in vivo data for this compound is limited, with most detailed results remaining proprietary. However, key characteristics have been described.

Pharmacokinetics and CNS Penetration

This compound is characterized as an orally bioavailable and CNS-penetrant molecule. A study utilizing a rat in situ brain perfusion model provided a quantitative measure of its brain penetration, classifying it as a "low permeating compound" under the specific experimental conditions.

| Species | Assay | Parameter | Result | Reference |

| Rat | In situ brain perfusion | Brain hemisphere concentration (after 5 µM perfusion) | 0.25 ± 0.05 µM | [1] |

It is important to note that while this specific assay suggests low permeability, other preclinical evidence was sufficient for the compound to be advanced to clinical trials with a focus on neurological indications, suggesting that therapeutically relevant concentrations are achieved in the CNS after oral administration. Detailed pharmacokinetic parameters such as oral bioavailability (%), Cmax, Tmax, and half-life in preclinical models have not been publicly disclosed.

Preclinical Efficacy

This compound has been evaluated in animal models of neurodegenerative diseases, particularly Parkinson's disease. While specific quantitative efficacy data is not available, reports indicate that oral administration of Inzomelid (this compound) was effective in mitigating inflammasome activation, motor deficits, and nigrostriatal dopaminergic degeneration in these models.

Clinical Studies

A Phase 1 clinical trial (NCT04015076) was completed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers and in patients with Cryopyrin-Associated Periodic Syndromes (CAPS), a group of inflammatory diseases driven by NLRP3 mutations. Public announcements indicated that the drug demonstrated a good safety and tolerability profile with dose-proportional exposure. However, full results from this study have not been published. Subsequently, Roche, after acquiring Inflazome, halted the clinical development of this compound for neurodegenerative diseases in favor of another NLRP3 inhibitor, selnoflast.

Mechanism of Action and Signaling Pathway

This compound is a direct inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide range of pathogenic and sterile danger signals, triggers the activation of caspase-1, leading to the maturation and secretion of IL-1β and IL-18, and can induce a form of inflammatory cell death called pyroptosis. As a sulfonylurea-based compound, this compound is an analog of the well-characterized NLRP3 inhibitor MCC950. While the precise binding site of this compound on the NLRP3 protein has not been publicly disclosed, it is understood to directly interact with the NLRP3 protein to prevent its activation.

Visualization of the NLRP3 Signaling Pathway and Inhibition by this compound

Conclusion

This compound is a potent, CNS-penetrant, and orally bioavailable direct inhibitor of the NLRP3 inflammasome. In vitro studies have confirmed its high potency in the low nanomolar range in relevant immune cell types. While in vivo studies have suggested efficacy in models of neuroinflammation, detailed quantitative pharmacokinetic and efficacy data are not publicly available. The compound advanced to Phase 1 clinical trials and was found to be safe and well-tolerated, but its clinical development was not pursued further by Roche. The information presented in this whitepaper, synthesized from available scientific and patent literature, underscores the potential of this compound as a modulator of NLRP3-mediated inflammation and provides a foundation for further research in this area.

References

Emlenoflast: A Technical Guide to Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emlenoflast, also known by its development codes IZD174 and MCC7840, is a potent and selective small molecule inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2] Developed by Inflazome and later acquired by Roche, this compound is an orally bioavailable and central nervous system (CNS) penetrant compound that has shown promise in preclinical and early clinical development for treating a range of inflammatory diseases.[1][3][4] This technical guide provides an in-depth overview of this compound's target engagement and binding affinity, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key pathways and workflows.

Core Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a key component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune disorders.

This compound exerts its therapeutic effect by directly inhibiting the NLRP3 inflammasome, thereby preventing the downstream cascade of inflammatory events. This includes the activation of caspase-1, which in turn is responsible for the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's inhibitory activity and target engagement.

| Parameter | Value | Cell Type/System | Notes |

| IC50 | <100 nM | Not specified | Represents the concentration of this compound required to inhibit NLRP3 inflammasome activation by 50%. The specific cell line and assay conditions have not been publicly disclosed. |

| IL-1β Release Inhibition | >90% reduction | Whole blood from treated participants | Data from a Phase 1 clinical trial (NCT04015076). Whole blood was stimulated with LPS/ATP to activate the NLRP3 inflammasome. |

| IL-18 Release Inhibition | >70% reduction | Whole blood from treated participants | Data from a Phase 1 clinical trial (NCT04015076). Whole blood was stimulated with LPS/ATP to activate the NLRP3 inflammasome. |

Binding Affinity and Target Site

While the precise binding affinity of this compound, in terms of dissociation constant (Kd) or inhibitory constant (Ki), has not been publicly disclosed, its high potency suggests a strong interaction with its molecular target. This compound is a sulfonylurea-containing compound, structurally related to the well-characterized NLRP3 inhibitor MCC950.[5] Studies on MCC950 have demonstrated that it directly binds to the NACHT domain of the NLRP3 protein, specifically at the Walker B motif, which is crucial for ATP hydrolysis and subsequent inflammasome activation. Given the structural similarity, it is highly probable that this compound shares this binding site and mechanism of action.

Experimental Protocols

Detailed experimental protocols specific to this compound are proprietary and not fully available in the public domain. However, based on standard methodologies for assessing NLRP3 inflammasome inhibition and target engagement, the following sections describe the likely experimental approaches.

In Vitro IC50 Determination for NLRP3 Inflammasome Inhibition

The half-maximal inhibitory concentration (IC50) of this compound on NLRP3 inflammasome activation was likely determined using a cell-based assay. A common method involves the use of immortalized bone marrow-derived macrophages (iBMDMs) or human monocytic cell lines like THP-1.

Exemplary Protocol:

-

Cell Culture and Priming: iBMDMs or THP-1 cells are cultured and seeded in 96-well plates. The cells are then primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Cells are pre-incubated with a serial dilution of this compound for a specified period.

-

NLRP3 Activation: The NLRP3 inflammasome is then activated using a known agonist, such as nigericin or ATP.

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentration of released IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The IL-1β concentrations are plotted against the corresponding this compound concentrations, and the IC50 value is calculated using a non-linear regression analysis.

Ex Vivo Target Engagement Biomarker Assay (IL-1β and IL-18 Release)

The target engagement of this compound in clinical trials was assessed by measuring the reduction of IL-1β and IL-18 release in whole blood samples from treated participants.

Exemplary Protocol:

-

Blood Collection: Whole blood samples are collected from participants at various time points before and after this compound administration.

-

Ex Vivo Stimulation: Aliquots of whole blood are stimulated with LPS and ATP to induce NLRP3 inflammasome activation and cytokine release.

-

Cytokine Quantification: Plasma is separated from the blood samples, and the concentrations of IL-1β and IL-18 are measured using specific ELISAs.

-

Inhibition Calculation: The percentage of inhibition of cytokine release at each post-dose time point is calculated relative to the pre-dose baseline.

Visualizations

Signaling Pathway of this compound-Mediated NLRP3 Inhibition

Caption: this compound inhibits the NLRP3 inflammasome, blocking downstream inflammation.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of Target Engagement and Clinical Readout

Caption: this compound's target engagement leads to clinical efficacy.

Conclusion

This compound is a potent inhibitor of the NLRP3 inflammasome with demonstrated target engagement in early clinical studies. While specific binding affinity data and detailed experimental protocols are not fully public, the available information, combined with data from structurally related compounds, provides a strong foundation for understanding its mechanism of action. The high potency and CNS-penetrant nature of this compound make it a promising therapeutic candidate for a variety of NLRP3-mediated inflammatory diseases. Further research and clinical development will be crucial to fully elucidate its therapeutic potential.

References

- 1. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]

- 2. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 3. MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Emlenoflast: A Technical Guide for Research in Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emlenoflast, also known as Inzomelid and MCC-7840, is a potent and selective small-molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] Developed for its anti-inflammatory properties, this compound is an orally bioavailable compound capable of crossing the blood-brain barrier, making it a subject of interest for a range of inflammatory conditions, including autoimmune diseases.[1][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, available research data, and detailed experimental protocols relevant to its investigation in the context of autoimmune disorders.

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome, a key component of the innate immune system. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers a cascade of inflammatory responses. These include the activation of caspase-1, which in turn leads to the maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is triggered by microbial components or endogenous cytokines, leading to the transcriptional upregulation of NLRP3 and the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 through the NF-κB signaling pathway.

-

Activation (Signal 2): A second stimulus, such as extracellular ATP, crystalline substances, or pore-forming toxins, leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.

This compound is believed to interfere with the assembly and activation of this complex, thereby preventing the downstream inflammatory sequelae.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

Caption: NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Quantitative Data

Publicly available quantitative data for this compound is primarily from in vitro assays and preclinical pharmacokinetic studies. Detailed results from clinical trials have not been fully published.

In Vitro Potency of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 (NLRP3 Inflammasome Inhibition) | <100 nM | Not specified | [4][5] |

| IC50 (IL-1β Release Inhibition) | 4.7 nM | Human Monocyte-Derived Macrophages (HMDM) | [1] |

Preclinical Pharmacokinetics of this compound in Mice

| Parameter | Value | Dosing Route | Reference |

| Oral Bioavailability (F) | 67.2% | 20 mg/kg p.o. | [4] |

| Maximum Concentration (Cmax) | 60467 ng/mL | 20 mg/kg p.o. | [4] |

| Half-life (t1/2) | 5.02 h | 20 mg/kg p.o. | [4] |

| Half-life (t1/2) | 3.39 h | 4 mg/kg i.v. | [4] |

| Area Under the Curve (AUC0-last) | 107097 ng·h/mL | 4 mg/kg i.v. | [4] |

| Clearance (CL) | 0.621 mL/min/kg | 4 mg/kg i.v. | [4] |

Clinical Trial Information

This compound has been evaluated in a Phase I clinical trial (NCT04015076) for safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and in patients with Cryopyrin-Associated Periodic Syndromes (CAPS), a group of rare autoinflammatory diseases driven by NLRP3 mutations. A subsequent Phase IIb trial in CAPS patients was also planned.

While detailed quantitative results are not publicly available, reports from the Phase I study indicated that this compound was well-tolerated and showed a favorable safety profile.[6][7] Notably, a patient with a confirmed NLRP3 mutation experiencing a CAPS-related flare showed rapid clinical improvement within hours of treatment, with remission occurring within days.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other NLRP3 inhibitors.

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of a compound on the NLRP3 inflammasome in a human monocytic cell line, THP-1.

Objective: To determine the dose-dependent inhibition of NLRP3-mediated IL-1β release by this compound.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

This compound (or other test compounds)

-

IL-1β ELISA kit

-

LDH cytotoxicity assay kit

Methodology:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in supplemented RPMI-1640 medium.

-

Seed cells in a 96-well plate at a density of 1 x 105 cells/well.

-

Differentiate monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

-

-

Inflammasome Priming (Signal 1):

-

Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

-

Compound Treatment:

-

Following priming, remove the LPS-containing medium.

-

Add fresh medium containing various concentrations of this compound (e.g., in a dose-response range from 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubate for 1 hour.

-

-

Inflammasome Activation (Signal 2):

-

Activate the NLRP3 inflammasome by adding a stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM).

-

Incubate for 1-2 hours.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Collect the cell culture supernatants for analysis.

-

Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Assess cell viability and cytotoxicity by measuring lactate dehydrogenase (LDH) release in the supernatants using an LDH assay kit.

-

Data Analysis:

-

Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Caption: Workflow for assessing in vitro inhibition of the NLRP3 inflammasome.

In Vivo Efficacy in a Mouse Model of Autoimmune Arthritis

This protocol outlines a general procedure for evaluating the efficacy of this compound in a collagen-induced arthritis (CIA) mouse model, a commonly used model for rheumatoid arthritis.

Objective: To assess the therapeutic effect of this compound on the clinical signs and inflammatory markers of arthritis in a mouse model.

Materials:

-

DBA/1 mice (or other susceptible strain)

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle control

-

Calipers for measuring paw thickness

-

ELISA kits for murine IL-1β and other relevant cytokines

Methodology:

-

Induction of Arthritis:

-

On day 0, immunize mice with an emulsion of type II collagen and CFA via intradermal injection at the base of the tail.

-

On day 21, administer a booster immunization with an emulsion of type II collagen and IFA.

-

Monitor mice daily for the onset of clinical signs of arthritis (erythema and swelling of the paws), which typically appear between days 24 and 28.

-

-

Treatment Protocol:

-

Once clinical signs of arthritis are evident, randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

-

Administer this compound or vehicle daily via oral gavage.

-

-

Assessment of Arthritis:

-

Record clinical scores for each paw daily or every other day based on a scale (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint deformity). The total clinical score is the sum of the scores for all four paws.

-

Measure paw thickness using calipers.